2,3,5,6-Tetramethylbenzoyl chloride
Overview
Description
Scientific Research Applications
Nickel(II) Selective Sensors
Research has demonstrated the use of tetramethyldibenzotetraazaannulene derivatives in fabricating poly(vinyl chloride)-based membrane electrodes selective to Ni2+. These sensors exhibit fast response times and good selectivity over various mono-, bi-, and tri-valent cations, highlighting their potential in quantitative determinations of nickel in different matrices, such as chocolates, and as indicator electrodes in potentiometric titration against EDTA (Gupta et al., 2000).
Electrochemical Reduction and Catalysis
The electrochemical reduction of imidazolium cations to produce nucleophilic carbenes, which are persistent in ionic liquids, opens avenues for catalytic applications. These processes underscore the potential for synthesizing and utilizing novel carbene ligands in transition-metal catalysis, significantly impacting the field of organic synthesis and material science (Gorodetsky et al., 2004).
Synthesis of Complex Compounds
Research into the synthesis of complex compounds, such as dibenzocyclamnickel(II) derivatives for potentiometric sensors, highlights the intricate chemistry involved in creating highly selective sensors for metal ions. These studies not only contribute to our understanding of coordination chemistry but also to practical applications in detecting and quantifying metal ions in various environments (Gupta et al., 2002).
Catalytic Applications of N-Heterocyclic Carbenes
The development of sterically demanding, bioxazoline-derived N-heterocyclic carbene ligands for use in transition-metal catalysis, particularly in the Suzuki-Miyaura cross-coupling, represents a significant advancement in the field. Such research not only broadens the scope of NHC ligand applications but also contributes to the development of more efficient and selective catalytic processes (Altenhoff et al., 2004).
Advanced Materials and Fluorescence Studies
The synthesis and fluorescence study of substituted 2,3,5,6-tetraarylbenzo(1,2-b:5,4-b')difurans offer insights into the potential use of these compounds as fluorescent probes. The high fluorescence quantum yields and significant solvatochromic shifts observed in these compounds underscore their utility in materials science and sensor applications (Abdul-Aziz et al., 1995).
properties
IUPAC Name |
2,3,5,6-tetramethylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOXFKOIVXMTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495274 | |
Record name | 2,3,5,6-Tetramethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylbenzoyl chloride | |
CAS RN |
67075-69-8 | |
Record name | 2,3,5,6-Tetramethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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